N'-(2-nitrobenzylidene)-2-phenylacetohydrazide
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Overview
Description
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, tetrahydrofuran (THF).
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of various substituted hydrazones
Scientific Research Applications
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized derivatives.
Materials Science: It is used in the development of novel materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N’-(2-nitrobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrobenzylidene)aniline
- N-(2-nitrobenzylidene)thiosemicarbazide
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
Uniqueness
N’-(2-nitrobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a phenylacetohydrazide moiety.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(10-12-6-2-1-3-7-12)17-16-11-13-8-4-5-9-14(13)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
InChI Key |
GVQASWDBENWUKD-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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